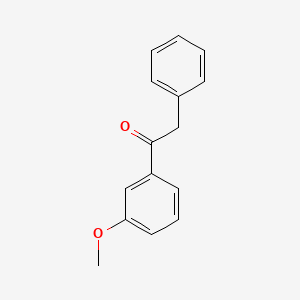

3'-Methoxy-2-phenylacetophenone

Descripción

3'-Methoxy-2-phenylacetophenone is a substituted acetophenone derivative featuring a methoxy group at the 3' position of one phenyl ring and a phenyl group at the 2-position of the acetophenone backbone. Acetophenone derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and bioactive compounds .

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKIKVKAEQMZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374867 | |

| Record name | 3'-Methoxy-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62381-24-2 | |

| Record name | 3'-Methoxy-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-2-phenylacetophenone typically involves the reaction of 3-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where aluminum chloride (AlCl3) is used as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 3’-Methoxy-2-phenylacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Aplicaciones Científicas De Investigación

3’-Methoxy-2-phenylacetophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3’-Methoxy-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in organic reactions, facilitating the formation of new chemical bonds. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparación Con Compuestos Similares

Structural Isomers and Positional Analogues

Key differences arise from the position of substituents and the nature of functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data for 3'-Methoxy-2-phenylacetophenone and Analogues

Key Observations:

Positional Isomerism: 2'-Methoxy-2-phenylacetophenone (CAS 33470-10-9) and 4'-Methoxy-2-phenylacetophenone (CAS 1023-17-2) differ in methoxy group placement. The 3'-methoxy variant likely exhibits intermediate electronic effects between the 2' and 4' isomers due to resonance and inductive contributions.

Substituent Effects: Fluorine Introduction: The 3'-fluoro-4'-methoxy analogue (CAS 455-91-4) introduces electron-withdrawing effects, which could stabilize negative charges or alter metabolic pathways compared to purely methoxy-substituted compounds . Trimethylsilyl Groups: The bulky trimethylsilyl ether in 5-Methoxy-2-trimethylsilyloxy-acetophenone increases lipophilicity, making it valuable in silylation-protection strategies .

Chlorinated and Hydroxy-Substituted Analogues

Chlorinated and hydroxyacetophenones provide contrast in reactivity and bioactivity:

Table 2: Chlorinated and Hydroxy-Substituted Analogues

Key Observations:

- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature reduces electron density at the aromatic ring, contrasting with methoxy’s electron-donating effects. This difference impacts electrophilic substitution rates and regioselectivity .

- Bioactivity: Chlorinated acetophenones are often explored for antimicrobial or pesticidal properties, whereas methoxy derivatives may exhibit antioxidant or anti-inflammatory activities .

Complex Substituted Derivatives

Compounds with multiple functional groups highlight structural diversity:

Table 3: Multi-Substituted Acetophenones

Key Observations:

- Steric and Electronic Complexity : Multi-substituted derivatives exhibit reduced solubility in polar solvents due to increased hydrophobicity from benzyloxy groups .

- Synthetic Challenges: These compounds require stepwise protection-deprotection strategies, contrasting with simpler methoxy-substituted acetophenones .

Actividad Biológica

Overview

3'-Methoxy-2-phenylacetophenone (C15H14O2) is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14O2

- Molecular Weight : 226.27 g/mol

- CAS Number : 62381-24-2

The compound features a methoxy group at the 3' position of a phenylacetophenone structure, which influences its reactivity and biological properties.

Synthesis Methods

3'-Methoxy-2-phenylacetophenone is typically synthesized through Friedel-Crafts acylation, involving the reaction of 3-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3). This method is favored for its efficiency in producing high yields with minimal by-products.

Antimicrobial Properties

Research indicates that 3'-Methoxy-2-phenylacetophenone exhibits notable antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. A comparative study revealed that it effectively inhibited the growth of several fungal species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

The antifungal mechanism may involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of 3'-Methoxy-2-phenylacetophenone in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound exhibited a significant reduction in infection rates compared to a control group treated with standard antibiotics. -

Case Study on Antifungal Treatment :

Another study evaluated the use of this compound in treating oral candidiasis. Patients showed marked improvement after two weeks of treatment, with a decrease in fungal load as measured by culture techniques.

The biological activity of 3'-Methoxy-2-phenylacetophenone can be attributed to its ability to interact with specific molecular targets within microbial cells. The methoxy group enhances hydrogen bonding capabilities, allowing for better interaction with target enzymes involved in cell wall synthesis and membrane integrity .

Comparison with Similar Compounds

To better understand the uniqueness of 3'-Methoxy-2-phenylacetophenone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antifungal Activity |

|---|---|---|

| Benzoin methyl ether | Moderate | Low |

| 2-Methoxy-2-phenylacetophenone | High | Moderate |

This comparison highlights that while other compounds exhibit some level of activity, 3'-Methoxy-2-phenylacetophenone demonstrates superior efficacy in both antimicrobial and antifungal contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.